molecular formula C18H21NO2S2 B2929791 N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034437-04-0

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2929791
CAS No.: 2034437-04-0
M. Wt: 347.49
InChI Key: TVPVIKXGOUBJAM-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanecarboxamide core substituted with two thiophene-derived moieties. Its structure includes:

  • A cyclopentane ring fused to a carboxamide group.
  • A thiophen-2-yl group directly attached to the cyclopentane.
  • A 5-acetylthiophen-2-yl ethyl chain linked to the carboxamide nitrogen.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c1-13(20)15-7-6-14(23-15)8-11-19-17(21)18(9-2-3-10-18)16-5-4-12-22-16/h4-7,12H,2-3,8-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPVIKXGOUBJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C15H17N1O1S2, with a molecular weight of approximately 283.43 g/mol. It features a cyclopentane ring, thiophene moieties, and an acetyl group, which contribute to its unique properties and potential biological effects.

PropertyValue
Molecular FormulaC15H17N1O1S2
Molecular Weight283.43 g/mol
Structural FeaturesCyclopentane ring, thiophene moieties, acetyl group

Mechanisms of Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity through various mechanisms:

  • Cannabinoid Receptor Modulation : Similar compounds have shown potential in modulating cannabinoid receptors, suggesting that this compound may also interact with these receptors, influencing pain perception and inflammation pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in conditions such as cancer and inflammation.
  • Antimicrobial Activity : Thiophene derivatives are known for their antimicrobial properties, which may extend to this compound, providing a basis for further exploration in infectious disease treatment.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamideCyclopentane ring with thiophenePropyl substitution affects solubility and receptor interaction
3-cyano-4-hydroxy-N-(4-methylphenyl)-6-oxo-N-thiophen-2-yl-cyclohexane carboxamideCyclohexane instead of cyclopentaneDifferent ring size alters steric properties
2-acetylthiopheneSimple thiophene derivativePrimarily used in organic synthesis

These comparisons highlight the unique combination of structural elements in this compound that may contribute to its distinct biological activity compared to other compounds.

Case Studies and Research Findings

Recent research has focused on the pharmacological effects of thiophene derivatives. A study published in 2023 examined the efficacy of similar compounds in modulating cannabinoid receptors and found promising results indicating potential therapeutic applications in pain management. Another study highlighted the antimicrobial properties of thiophene derivatives, suggesting that this compound could be explored for its ability to combat resistant bacterial strains.

Comparison with Similar Compounds

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide ()

  • Structure : Shares the 1-(thiophen-2-yl)cyclopentanecarboxamide core but replaces the 5-acetylthiophen-2-yl group with a 2-phenylpyrimidin-5-yl ethyl chain .
  • Molecular Weight : 377.5 g/mol (C22H23N3OS).
  • Increased molecular rigidity due to the phenylpyrimidine moiety.

1-(Thiophen-2-yl)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide ()

  • Structure : Features a pyrrolidin-3-yl linker and a 5-trifluoromethylpyridin-2-yl group.
  • Key Differences :
    • The trifluoromethyl group enhances lipophilicity and metabolic stability.
    • The pyrrolidine ring may improve solubility compared to ethyl chains.

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

  • Structure : Simpler carboxamide with a nitro-substituted phenyl group and thiophene.
  • Molecular Properties :
    • Dihedral angles between aromatic rings: 8.5–15.4°, influencing packing and crystallinity.
    • Exhibits weak intermolecular interactions (C–H⋯O/S), absent in the target compound’s likely packing behavior.
  • Bioactivity: Antimicrobial and genotoxic properties reported for similar carboxamides .

Functional Analogues

Sufentanil and Alfentanil ()

  • Structure : Opioids with thiophen-2-yl ethyl groups and piperidine cores.
  • Key Comparisons :
    • Both metabolized via CYP3A4, generating inactive N-dealkylated metabolites.
    • Alfentanil’s lower lipid solubility and shorter half-life contrast with the target compound’s acetyl-thiophene group, which may enhance lipophilicity and prolong activity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound Cyclopentanecarboxamide 5-Acetylthiophen-2-yl ethyl ~390 (estimated) Hypothetical antimicrobial/neuroactivity
N-(2-(2-Phenylpyrimidin-5-yl)ethyl) analog Cyclopentanecarboxamide 2-Phenylpyrimidin-5-yl ethyl 377.5 Increased rigidity, aromaticity
1-(Thiophen-2-yl)-N-(pyrrolidin-3-yl) analog Cyclopentanecarboxamide 5-Trifluoromethylpyridin-2-yl pyrrolidine ~420 (estimated) Enhanced lipophilicity
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-carboxamide 2-Nitrophenyl 252.3 Antimicrobial, genotoxic
Sufentanil Piperidine-carboxamide Thiophen-2-yl ethyl, methoxymethyl 386.5 Opioid (CYP3A4 metabolism)

Pharmacokinetic and Metabolic Considerations

  • While CYP3A4-mediated metabolism is common in thiophene-containing compounds (e.g., sufentanil), the acetyl group in the target compound may alter metabolic pathways or binding affinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can purity be ensured?

  • Methodology : Utilize acyl chloride coupling reactions with amines, as demonstrated for structurally analogous thiophene carboxamides (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide). Equimolar ratios of reactants in acetonitrile under reflux (1 hour) yield stable intermediates. Post-synthesis, recrystallization in acetonitrile or DCM/hexane mixtures enhances purity. Monitor reaction progress via TLC and confirm purity using melting point analysis (e.g., 397 K in similar systems) and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • NMR : Assign thiophene proton resonances (δ ~6.5–7.5 ppm) and cyclopentane CH₂ groups (δ ~1.5–2.5 ppm). Compare with analogous carboxamides to validate substituent positions .
  • IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and acetyl C=O (~1700–1750 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., theoretical vs. observed m/z) and fragmentation patterns .

Q. How do steric and electronic effects of the thiophene and cyclopentane groups influence the compound’s conformation?

  • Methodology : Perform X-ray crystallography to determine dihedral angles between aromatic rings (e.g., 8.5–13.5° in similar systems). Compare with computational models (DFT) to assess torsional strain. Note deviations caused by acetyl and ethyl substituents .

Advanced Research Questions

Q. What non-classical intermolecular interactions stabilize the crystal lattice, and how do they affect solubility?

  • Methodology : Analyze crystal packing via X-ray diffraction. Identify weak interactions (e.g., C–H⋯O/S) and graph-set motifs (e.g., S(6) rings). Solubility can be predicted by quantifying these interactions’ energies (Hirshfeld surface analysis) and testing in polar/non-polar solvents .

Q. How can conflicting spectral data (e.g., NMR splitting vs. X-ray symmetry) be resolved?

  • Methodology :

  • Dynamic NMR : Probe temperature-dependent splitting to detect conformational exchange.
  • Crystallography vs. Spectroscopy : Compare solid-state (X-ray) and solution-state (NMR) structures. For example, if X-ray shows planar amide bonds but NMR suggests rotation, assess solvent effects or lattice constraints .

Q. What strategies validate the compound’s bioactivity (e.g., antimicrobial) while minimizing cytotoxicity?

  • Methodology :

  • In vitro assays : Test against Gram-positive/negative bacteria (MIC assays) and fungal strains. Use MTT assays on mammalian cells to assess cytotoxicity.
  • Structure-Activity Relationship (SAR) : Compare with derivatives lacking acetyl/ethyl groups to isolate pharmacophoric motifs. Reference genotoxicity studies of thiophene carboxamides in human cells .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) in varied solvents (DMSO, ethanol). Monitor degradation via HPLC and characterize byproducts with LC-MS. Adjust pH (2–12) to identify hydrolysis-prone conditions (e.g., amide bond cleavage) .

Data Contradiction Analysis

Q. How to address discrepancies in reported dihedral angles between similar carboxamides?

  • Methodology :

  • Meta-analysis : Compile crystallographic data (e.g., CCDC entries) for analogous compounds. Statistically evaluate angle distributions (mean ± SD).
  • Substituent Effects : Correlate dihedral angles with electron-withdrawing/donating groups (e.g., nitro vs. acetyl). For example, nitro groups in N-(2-nitrophenyl)thiophene-2-carboxamide increase ring coplanarity vs. acetylated derivatives .

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